molecular formula C14H17NO3S B2446760 (1R,5S)-8-((E)-styrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane CAS No. 1421586-76-6

(1R,5S)-8-((E)-styrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane

Cat. No. B2446760
CAS RN: 1421586-76-6
M. Wt: 279.35
InChI Key: SLLAUPWBUVQRNE-CMDGGOBGSA-N
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Description

“(1R,5S)-8-((E)-styrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane” is a chemical compound with a bicyclic structure . It belongs to a class of molecules that are very difficult to synthesize due to their high strain energy .


Synthesis Analysis

The synthesis of such compounds is challenging due to their high strain energy . A solvent-dependent oxidative dearomatization-induced divergent [5+2] cascade approach has been described for the synthesis of similar bicyclo[3.2.1]octanes . This protocol enables a facile synthesis of a series of diversely functionalized ent-kaurene and cedrene-type skeletons in good yields and excellent diastereoselectivities .


Molecular Structure Analysis

The molecular structure of “(1R,5S)-8-((E)-styrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane” is characterized by a bicyclic [3.2.1]octane ring system .

Scientific Research Applications

Cationic Oligomerization and Polymer Science

  • Cationic Oligomerization : Research conducted by Hashimoto and Sumitomo (1984) explored the cationic oligomerization of bicyclic oxalactam, which is structurally related to the compound . This process was carried out using trifluoromethanesulfonic acid and borontrifluoride etherate as catalysts, leading to high yields of oligomer mixtures. This finding is significant for the field of polymer science, particularly in the synthesis of novel polymeric materials (Hashimoto & Sumitomo, 1984).

Synthesis Techniques and Organic Chemistry

  • Aza-Prins Reaction for Scaffold Construction : Mahía et al. (2017) demonstrated a diastereoselective method for constructing the 6-Oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives. Their work presents a new route toward the asymmetric synthesis of this bicyclic structure, which is crucial in organic synthesis (Mahía et al., 2017).
  • Enantiomeric Pure Bicyclic Pyrrolidine Derivatives : Martens and Lübben (1991) synthesized enantiomerically pure bicyclic pyrrolidine derivatives. These compounds, including (1S, 5S)-2-Azabicyclo[3.3.0]octane, are used as efficient chiral auxiliaries in organic reactions, underlining their importance in asymmetric syntheses (Martens & Lübben, 1991).

Medicinal Chemistry and Drug Design

  • Chiral Morpholine Systems : Kilonda et al. (1995) explored the synthesis of a chiral 2,6-bridged morpholine system. Their work involved converting 1-amino-1-deoxy-D-glucitol into a compound with a structure similar to the query molecule. This research has implications for the development of novel drug molecules and chiral agents in medicinal chemistry (Kilonda et al., 1995).

Catalysis and Chemical Transformations

  • One-Pot Aminocyclization Catalysis : Cui et al. (2015) presented a novel route for synthesizing 8-oxa-3-azabicyclo[3.2.1]octane via one-pot aminocyclization of 2,5-tetrahydrofurandimethanol, catalyzed by Pt/NiCuAlOx. This efficient catalytic process is crucial for producing bioactive molecules, demonstrating the compound's relevance in catalytic chemistry (Cui et al., 2015).

Future Directions

The synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane ring systems is a promising area of research . The development of new synthetic approaches, such as the [5+2] cascade approach, opens up new possibilities for the synthesis of these challenging structures .

properties

IUPAC Name

8-[(E)-2-phenylethenyl]sulfonyl-3-oxa-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c16-19(17,9-8-12-4-2-1-3-5-12)15-13-6-7-14(15)11-18-10-13/h1-5,8-9,13-14H,6-7,10-11H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLAUPWBUVQRNE-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2COCC1N2S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-8-((E)-styrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane

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